Cas no 305347-94-8 (3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol)

3-(1-ヘキシル-1H-1,3-ベンゾジアゾール-2-イル)プロパン-1-オールは、ベンゾジアゾール骨格にヘキシル基とヒドロキシプロピル基を有する有機化合物です。この化合物は、液晶材料や有機電子デバイスにおける中間体としての応用が期待されます。特に、分子内のベンゾジアゾール基は高い電子親和性を示し、ヘキシル鎖により適度な溶解性を付与しています。ヒドロキシル基の存在により、さらに他の官能基への化学修飾が可能であり、材料設計の柔軟性が向上します。熱安定性に優れ、光電気特性の調整が可能な点が特徴です。

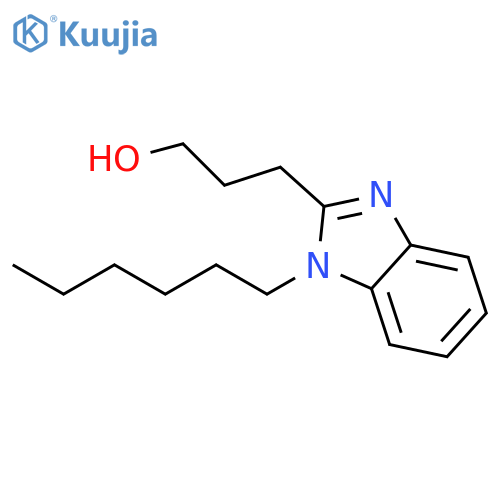

305347-94-8 structure

商品名:3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

- 3-(1-hexyl-1H-benzo[d]imidazol-2-yl)propan-1-ol

- 1H-Benzimidazole-2-propanol, 1-hexyl-

- CCG-142685

- 305347-94-8

- AKOS000651117

- F0414-0059

-

- インチ: 1S/C16H24N2O/c1-2-3-4-7-12-18-15-10-6-5-9-14(15)17-16(18)11-8-13-19/h5-6,9-10,19H,2-4,7-8,11-13H2,1H3

- InChIKey: CLCXMZXPMNDLHW-UHFFFAOYSA-N

- ほほえんだ: C1(CCCO)N(CCCCCC)C2=CC=CC=C2N=1

計算された属性

- せいみつぶんしりょう: 260.188863393g/mol

- どういたいしつりょう: 260.188863393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.06±0.1 g/cm3(Predicted)

- ふってん: 443.2±28.0 °C(Predicted)

- 酸性度係数(pKa): 14.99±0.10(Predicted)

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0414-0059-50mg |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |

305347-94-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0414-0059-10μmol |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |

305347-94-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0414-0059-3mg |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |

305347-94-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0414-0059-2mg |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |

305347-94-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0414-0059-4mg |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |

305347-94-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0414-0059-25mg |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |

305347-94-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0414-0059-1mg |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |

305347-94-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0414-0059-30mg |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |

305347-94-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0414-0059-15mg |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |

305347-94-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0414-0059-5μmol |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol |

305347-94-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

305347-94-8 (3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量